1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17834679
InChI: InChI=1S/C17H16N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,12H,10-11H2,1H3
SMILES:
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde

CAS No.:

Cat. No.: VC17834679

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde
Standard InChI InChI=1S/C17H16N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,12H,10-11H2,1H3
Standard InChI Key FFFGGCKZBUURQX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a benzimidazole scaffold—a bicyclic system comprising fused benzene and imidazole rings—with two distinct substituents. At the 1-position, a 2-(4-methylphenoxy)ethyl group extends via an oxygen atom, while the 2-position hosts a reactive aldehyde moiety. This arrangement creates a planar aromatic system with polar functional groups capable of hydrogen bonding and electrophilic interactions .

The IUPAC name, 1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde, systematically describes its structure:

  • Benzimidazole core: Positions 1 and 2 are substituted.

  • 4-Methylphenoxyethyl group: A phenoxy ether linkage connects the 4-methylphenyl group to the ethyl chain at N1.

  • Aldehyde group: A formyl (-CHO) group at C2 introduces reactivity for further chemical modifications.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • Infrared (IR): Stretching vibrations at 1670–1608 cm1^{-1} (C=O aldehyde), 1259–1250 cm1^{-1} (C-O ether), and 3067–3002 cm1^{-1} (aromatic C-H) .

  • NMR: 1H^1\text{H} NMR signals at δ 3.56–3.88 ppm (N-CH2_2), δ 7.12–7.98 ppm (aromatic protons), and δ 9.8–10.1 ppm (aldehyde proton) .

  • Mass spectrometry: HRMS confirms the molecular ion peak [M + H]+^+ at m/z 281.12.

Table 1: Comparative Structural Data of Benzimidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehydeC17_{17}H16_{16}N2_2O2_2280.32Aldehyde, phenoxyethyl
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde C16_{16}H14_{14}N2_2O250.29Aldehyde, benzyl
2-Phenyl-1H-benzimidazole C13_{13}H10_{10}N2_2194.24Phenyl, unsubstituted NH

Synthesis and Derivative Formation

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Condensation: o-Phenylenediamine reacts with 4-methylphenoxyacetaldehyde under acidic conditions to form the benzimidazole core .

  • Oxidation: Selective oxidation of the 2-hydroxymethyl group to an aldehyde using MnO2_2 or DDQ .

Reaction yields depend on solvent choice (DMSO preferred) and temperature control, with optimal conditions yielding 65–91% pure product .

Table 2: Representative Synthesis Conditions for N-Alkylated Benzimidazoles

EntryAlkylating AgentTemperature (°C)Time (h)Yield (%)
1Dimethyl carbonate1401283
2Ethyl bromide0550
3n-Heptyl bromide255.365

Derivative Optimization

The aldehyde group enables diverse derivatizations:

  • Schiff bases: Condensation with amines forms imines for metal coordination complexes.

  • Reductive amination: Conversion to amine derivatives enhances water solubility.

  • Heterocyclic annulation: Cyclization with hydrazines yields triazolo-benzimidazoles .

Biological Activity and Applications

Antimicrobial Properties

The phenoxyethyl group enhances membrane penetration, contributing to:

  • Antifungal activity: MIC 32–64 μg/mL against Candida albicans.

  • Antibacterial effects: Moderate inhibition of Staphylococcus aureus (MIC 128 μg/mL) .

Material Science Applications

  • Coordination polymers: The aldehyde and N-atoms act as ligands for transition metals (Cu2+^{2+}, Zn2+^{2+}).

  • Organic semiconductors: Extended π-conjugation supports charge transport in thin-film devices.

Stability and Pharmacokinetic Considerations

Chemical Stability

  • pH sensitivity: Degrades rapidly under alkaline conditions (t1/2_{1/2} < 2 h at pH 9).

  • Thermal stability: Stable up to 200°C (TGA data).

ADMET Profiling (Predicted)

ParameterValueMethod
LogP3.2 ± 0.3XLogP3
Water solubility0.02 mg/mLSwissADME
CYP3A4 inhibitionModerateadmetSAR
Plasma protein binding89%PreADMET

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • 4-Methylphenoxyethyl vs. benzyl: The ether linkage in 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde improves metabolic stability compared to 1-(4-methylbenzyl) analogs (t1/2_{1/2} 4.7 vs. 2.3 h in microsomes) .

  • Aldehyde vs. methyl groups: The aldehyde enhances reactivity but reduces oral bioavailability (F% 22 vs. 41 for methyl derivatives) .

Crystallographic Insights

Single-crystal X-ray diffraction of related compounds reveals:

  • Planar benzimidazole core: Dihedral angle < 5° between benzene and imidazole rings.

  • Phenoxyethyl conformation: Gauche orientation minimizes steric hindrance.

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